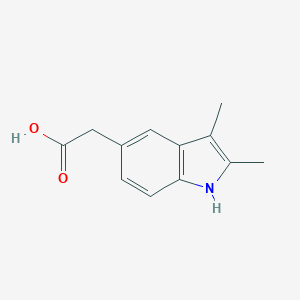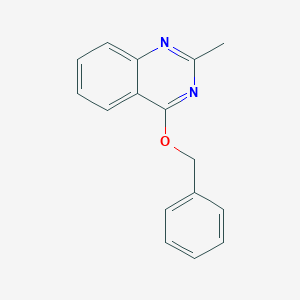![molecular formula C20H11ClN2O2 B373771 7-Amino-9-(4-chlorophenyl)-6-oxobenzo[c]chromene-8-carbonitrile](/img/structure/B373771.png)
7-Amino-9-(4-chlorophenyl)-6-oxobenzo[c]chromene-8-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Amino-9-(4-chlorophenyl)-6-oxobenzo[c]chromene-8-carbonitrile is a complex organic compound that belongs to the class of benzochromenes. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of various functional groups, such as amino, chlorophenyl, oxo, and carbonitrile, contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-9-(4-chlorophenyl)-6-oxobenzo[c]chromene-8-carbonitrile typically involves multi-component reactions. One common method involves the reaction of 7-methoxynaphthalen-2-ol, 4-chlorobenzaldehyde, and malononitrile in an ethanolic piperidine solution under microwave irradiation . This method is efficient and yields the desired compound with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions, such as temperature, pressure, and solvent choice, can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
7-Amino-9-(4-chlorophenyl)-6-oxobenzo[c]chromene-8-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, such as converting the carbonyl group to an alcohol.
Substitution: The amino and chlorophenyl groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
7-Amino-9-(4-chlorophenyl)-6-oxobenzo[c]chromene-8-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Its potential anticancer properties are being explored in various studies.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 7-Amino-9-(4-chlorophenyl)-6-oxobenzo[c]chromene-8-carbonitrile involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to the desired biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 3-amino-1-(4-chlorophenyl)-9-methoxy-1H-benzo[f]chromene-2-carbonitrile
- 4H-benzo[h]chromene derivatives
- 7H-benzo[h]chromeno[2,3-d]pyrimidine derivatives
Uniqueness
7-Amino-9-(4-chlorophenyl)-6-oxobenzo[c]chromene-8-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities
Properties
Molecular Formula |
C20H11ClN2O2 |
|---|---|
Molecular Weight |
346.8g/mol |
IUPAC Name |
7-amino-9-(4-chlorophenyl)-6-oxobenzo[c]chromene-8-carbonitrile |
InChI |
InChI=1S/C20H11ClN2O2/c21-12-7-5-11(6-8-12)14-9-15-13-3-1-2-4-17(13)25-20(24)18(15)19(23)16(14)10-22/h1-9H,23H2 |
InChI Key |
VYRRXADYKNRWOP-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=CC(=C(C(=C3C(=O)O2)N)C#N)C4=CC=C(C=C4)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC(=C(C(=C3C(=O)O2)N)C#N)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


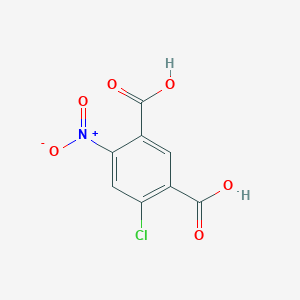
![Methyl 4-{[(cyanoamino)(imino)methyl]amino}-2-hydroxybenzoate](/img/structure/B373690.png)

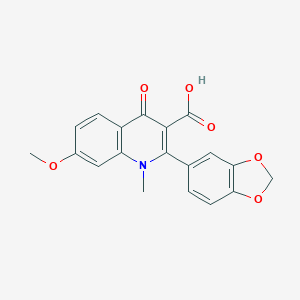
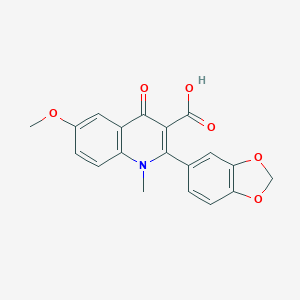
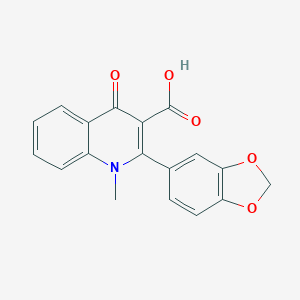

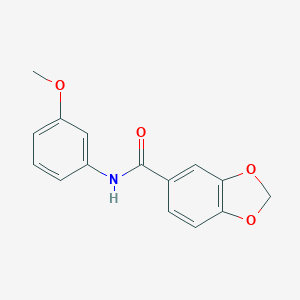
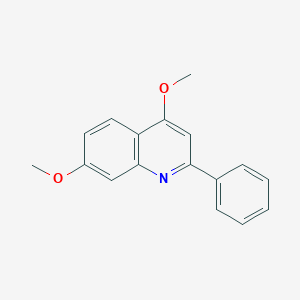
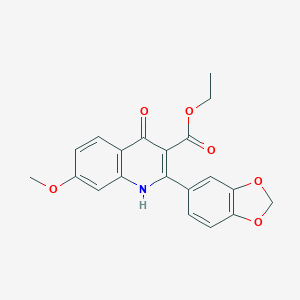
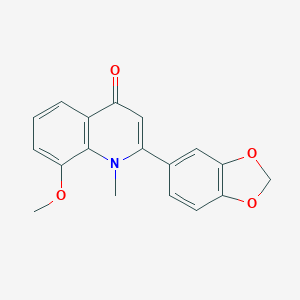
![2-[(Diphenoxyphosphoryl)oxy]-1-{[(4-methoxybenzoyl)oxy]methyl}ethyl 4-methoxybenzoate](/img/structure/B373707.png)
